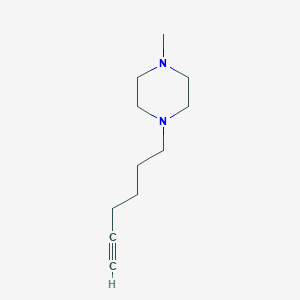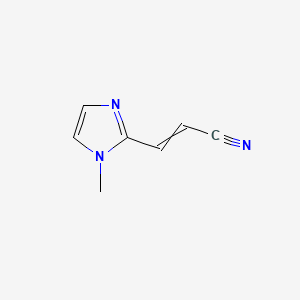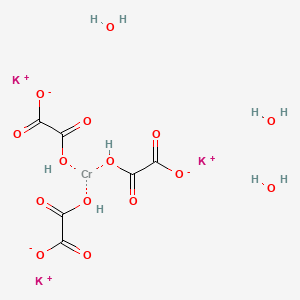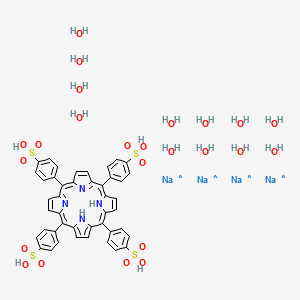
CID 131869494
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium meso-tetra (sulfonatophenyl)porphine dodecahydrate . It is a complex organic molecule with a molecular formula of C44H54N4Na4O24S4 and a molecular weight of 1243.12 g/mol . This compound is a derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis.
Preparation Methods
The synthesis of Tetrasodium meso-tetra (sulfonatophenyl)porphine dodecahydrate involves several steps. The preparation typically starts with the synthesis of the porphyrin core, followed by the introduction of sulfonatophenyl groups. The final step involves the addition of sodium ions to form the tetrasodium salt. The reaction conditions often require the use of inert atmospheres and specific solvents to ensure the stability of the intermediate compounds .
Chemical Reactions Analysis
Tetrasodium meso-tetra (sulfonatophenyl)porphine dodecahydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are crucial for its function in biological systems.
Reduction: It can also undergo reduction reactions, which are essential for its role in electron transport chains.
Substitution: The sulfonatophenyl groups can be substituted with other functional groups under specific conditions .
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Tetrasodium meso-tetra (sulfonatophenyl)porphine dodecahydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states.
Biology: This compound is used in studies related to photosynthesis and oxygen transport because of its structural similarity to natural porphyrins.
Industry: It is used in the development of dyes and pigments due to its intense coloration and stability .
Mechanism of Action
The mechanism of action of Tetrasodium meso-tetra (sulfonatophenyl)porphine dodecahydrate involves its ability to interact with various molecular targets. In biological systems, it can bind to metal ions and participate in electron transport chains. The sulfonatophenyl groups enhance its solubility and allow it to interact with different biomolecules. The pathways involved include the stabilization of reactive oxygen species and the facilitation of electron transfer reactions .
Comparison with Similar Compounds
Tetrasodium meso-tetra (sulfonatophenyl)porphine dodecahydrate is unique due to its high solubility and stability compared to other porphyrin derivatives. Similar compounds include:
Hematoporphyrin: Used in photodynamic therapy but has lower solubility.
Protoporphyrin IX: Involved in heme synthesis but lacks the sulfonatophenyl groups.
Chlorophyll: A natural porphyrin involved in photosynthesis but has different functional groups .
These comparisons highlight the unique properties of Tetrasodium meso-tetra (sulfonatophenyl)porphine dodecahydrate, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C44H54N4Na4O24S4 |
|---|---|
Molecular Weight |
1243.1 g/mol |
InChI |
InChI=1S/C44H30N4O12S4.4Na.12H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;;;;;;;;;;;;/h1-24,45-46H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;12*1H2 |
InChI Key |
CDOFYZDFUGMKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.O.O.O.O.O.O.O.O.O.O.O.O.[Na].[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13835469.png)

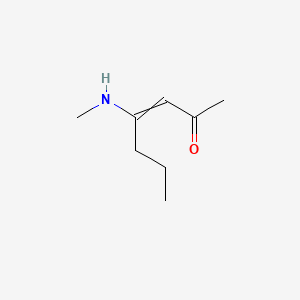
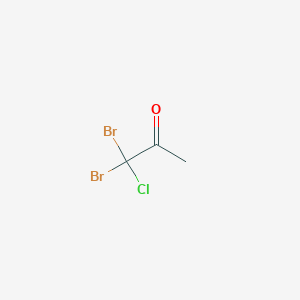


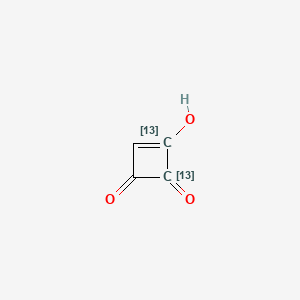
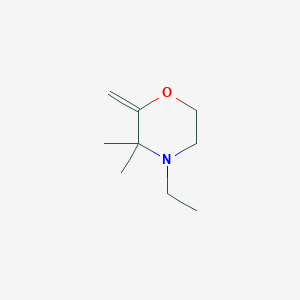
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)
